molecular formula C14H11NO4S B14547798 3-[(4-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid CAS No. 62013-48-3

3-[(4-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid

Cat. No.: B14547798
CAS No.: 62013-48-3
M. Wt: 289.31 g/mol
InChI Key: PJJGEVDSAJZJHT-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 2-position and a 4-methoxybenzoyl sulfanyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the 4-Methoxybenzoyl Chloride: This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The 4-methoxybenzoyl chloride is then reacted with pyridine-2-thiol in the presence of a base such as triethylamine (TEA) to form 3-[(4-Methoxybenzoyl)sulfanyl]pyridine.

    Oxidation: The resulting compound is then oxidized using an oxidizing agent like potassium permanganate (KMnO₄) to introduce the carboxylic acid group at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group on the benzoyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzoyl derivatives

Scientific Research Applications

3-[(4-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-Pyridinecarboxylic Acid): Shares the pyridine-2-carboxylic acid structure but lacks the 4-methoxybenzoyl sulfanyl group.

    Nicotinic Acid (3-Pyridinecarboxylic Acid): Similar pyridine structure with a carboxylic acid group at the 3-position.

    Isonicotinic Acid (4-Pyridinecarboxylic Acid): Pyridine structure with a carboxylic acid group at the 4-position.

Uniqueness

3-[(4-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid is unique due to the presence of both the 4-methoxybenzoyl sulfanyl group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62013-48-3

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

3-(4-methoxybenzoyl)sulfanylpyridine-2-carboxylic acid

InChI

InChI=1S/C14H11NO4S/c1-19-10-6-4-9(5-7-10)14(18)20-11-3-2-8-15-12(11)13(16)17/h2-8H,1H3,(H,16,17)

InChI Key

PJJGEVDSAJZJHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)SC2=C(N=CC=C2)C(=O)O

Origin of Product

United States

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